1-(3,5-Dichloropyrazin-2-YL)ethanone
Overview
Description
1-(3,5-Dichloropyrazin-2-yl)ethanone, with the chemical formula C6H4Cl2N2O , is a heterocyclic compound. It belongs to the pyrazine class of molecules and is characterized by its dichloropyrazine moiety. This compound has been studied for various applications due to its unique structure and reactivity .
Synthesis Analysis
The synthesis of 1-(3,5-Dichloropyrazin-2-yl)ethanone involves several steps. One common method is the reaction between 1,3-dichloropyrazine and acetyl chloride. The reaction proceeds under specific conditions, often using palladium-based catalysts and cesium carbonate as a base. The yield can vary, but it typically falls within the range of 60% to 70% .
Chemical Reactions Analysis
1-(3,5-Dichloropyrazin-2-yl)ethanone can participate in various chemical reactions. It serves as a versatile building block for the synthesis of other compounds. For instance, it can undergo nucleophilic substitution reactions, form imines, and react with various nucleophiles. Researchers have explored its reactivity in the context of drug discovery and material science .
Scientific Research Applications
Fungicidal Activity
“1-(3,5-Dichloropyrazin-2-YL)ethanone” has been found to have fungicidal activity . It has been used in the synthesis of derivatives that have shown fungicidal activity against Candida albicans, a common fungal pathogen .
Antifungal Properties
This compound has been associated with the induction of reactive oxygen species (ROS) in C. albicans, which is linked to its antifungal action . This makes it a potential candidate for the development of new antifungal drugs.
Synthesis of Derivatives
“1-(3,5-Dichloropyrazin-2-YL)ethanone” serves as a precursor in the synthesis of various derivatives . These derivatives have been studied for their potential applications in medicinal chemistry.
Research in Bioorganic & Medicinal Chemistry
This compound has been used in research related to bioorganic and medicinal chemistry . It forms an integral part of the study of new compounds with potential medicinal properties.
Study of Resistance in Fungal Pathogens
The compound’s fungicidal activity has been used to study resistance mechanisms in fungal pathogens . This is crucial in understanding how these pathogens evolve and how new drugs can be developed to combat them.
Commercial Availability for Research
“1-(3,5-Dichloropyrazin-2-YL)ethanone” is commercially available and can be used for research purposes . Its availability facilitates its use in various scientific research applications.
Future Directions
1-(3,5-Dichloropyrazin-2-yl)ethanone remains an intriguing compound with potential applications in medicinal chemistry, materials science, and organic synthesis. Future research could explore its biological activity, optimize synthetic routes, and investigate its interactions with specific targets. Additionally, safety assessments and environmental impact studies are essential for its broader utilization .
Mechanism of Action
Target of Action
The primary target of 1-(3,5-Dichloropyrazin-2-YL)ethanone is the LmPTR1 pocket . This pocket is characterized by lower binding free energy, which makes it a desirable fitting pattern for the compound .
Mode of Action
The compound interacts with its target by fitting into the LmPTR1 pocket . This interaction is facilitated by the compound’s structure and the lower binding free energy of the pocket
Biochemical Pathways
The compound’s interaction with the lmptr1 pocket suggests it may influence pathways related to this target
Result of Action
Given the compound’s interaction with the LmPTR1 pocket , it can be inferred that the compound may have some influence on the functions related to this target.
properties
IUPAC Name |
1-(3,5-dichloropyrazin-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O/c1-3(11)5-6(8)10-4(7)2-9-5/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYUCBQERMHHCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=C(N=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dichloropyrazin-2-YL)ethanone |
Synthesis routes and methods
Procedure details
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